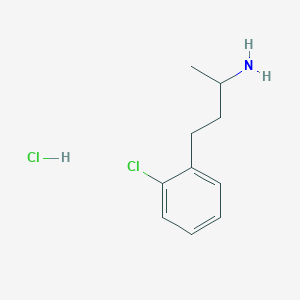

4-(2-Chlorophenyl)butan-2-amine hydrochloride

概要

説明

塩酸SK 609は、選択的なドーパミンD3受容体アゴニストです。

準備方法

合成経路と反応条件

塩酸SK 609の合成には、親化合物の調製に続き、その塩酸塩への変換が含まれます。合成経路には一般的に以下の手順が含まれます。

親化合物の形成: 親化合物は、アルキル化やアミノ化を含む一連の有機反応によって合成されます。

塩酸塩への変換: 親化合物はその後、塩酸と反応させて塩酸SK 609を形成します

工業生産方法

塩酸SK 609の工業生産には、ラボスケールでの合成プロセスを拡大することが含まれます。これには、収率と純度を向上させるために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。 このプロセスには、一貫性と安全性を確保するための厳格な品質管理対策も含まれます .

化学反応の分析

反応の種類

塩酸SK 609は、次のようなさまざまな種類の化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されてさまざまな酸化生成物を形成することができます。

還元: 塩酸SK 609は、対応するアミンに還元することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物

これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はさまざまな酸化誘導体の形成につながる可能性がありますが、還元は通常対応するアミンをもたらします .

科学研究への応用

塩酸SK 609は、次のようなさまざまな科学研究への応用があります。

化学: ドーパミン受容体の相互作用とシグナル伝達経路を研究するためのモデル化合物として使用されます。

生物学: この化合物は、さまざまな生物学的プロセスにおけるドーパミン受容体の役割を調査するために使用されます。

医学: 塩酸SK 609は、パーキンソン病や認知障害の治療における潜在的な治療用途について研究されています。

科学的研究の応用

SK 609 hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study dopamine receptor interactions and signaling pathways.

Biology: The compound is used to investigate the role of dopamine receptors in various biological processes.

Medicine: SK 609 hydrochloride is studied for its potential therapeutic applications in treating Parkinson’s disease and cognitive disorders.

Industry: The compound is used in the development of new drugs targeting dopamine receptors

作用機序

塩酸SK 609は、ドーパミンD3受容体に選択的に結合することで作用を発揮します。この結合は、Gi/oタンパク質と下流のERK1/2シグナル伝達経路を活性化します。 この化合物は、ドーパミンD3受容体に対して高い親和性を持ち、EC50値は1109 nMです .

類似の化合物との比較

類似の化合物

プラミペキソール: パーキンソン病の治療に使用される別のドーパミンD3受容体アゴニスト。

独自性

塩酸SK 609は、ドーパミンD3受容体への選択的な結合と非定型的なシグナル伝達特性によりユニークです。 これは、ドーパミン受容体の相互作用を研究し、新しい治療薬を開発するために貴重な化合物となります .

類似化合物との比較

Similar Compounds

Pramipexole: Another dopamine D3 receptor agonist used in the treatment of Parkinson’s disease.

Ropinirole: A dopamine agonist with similar applications in treating Parkinson’s disease and restless legs syndrome

Uniqueness

SK 609 hydrochloride is unique due to its selective binding to dopamine D3 receptors and its atypical signaling properties. This makes it a valuable compound for studying dopamine receptor interactions and developing new therapeutic agents .

生物活性

4-(2-Chlorophenyl)butan-2-amine hydrochloride, also known as SK609 HCl, is a compound of significant interest due to its pharmacological properties. This compound primarily interacts with the Dopamine D3 receptor (D3R) and the Norepinephrine transporter , making it a candidate for various therapeutic applications, particularly in neurological and psychiatric disorders.

The biological activity of SK609 HCl is characterized by its role as a selective agonist for D3R and a blocker of the Norepinephrine transporter. This dual action results in increased extracellular concentrations of dopamine and norepinephrine, neurotransmitters that are crucial for mood regulation, cognition, and motor control.

Pharmacokinetics

SK609 HCl exhibits favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier, which suggests good bioavailability. Its effects on cognitive performance have been noted without the typical increase in psychostimulant-like spontaneous locomotor activity, indicating a potential for therapeutic use without significant side effects associated with traditional stimulants.

Biological Activity Overview

The biological activity of SK609 HCl can be summarized through its interactions with various biological systems:

| Activity | Description |

|---|---|

| Dopamine D3 Receptor Agonism | Enhances dopamine signaling, potentially improving mood and cognitive function. |

| Norepinephrine Transporter Blockade | Increases norepinephrine levels, which may enhance alertness and attention. |

| Cognitive Enhancement | Shown to improve cognitive performance in preclinical models without hyperactivity. |

Case Studies and Research Findings

Several studies have explored the effects of SK609 HCl in various contexts:

- Cognitive Performance Improvement : In animal models, administration of SK609 HCl resulted in enhanced cognitive performance on tasks requiring attention and memory. This effect was attributed to its action on D3R, which is implicated in cognitive processes.

- Psychostimulant-Like Effects : Unlike typical psychostimulants that increase locomotor activity, SK609 HCl did not produce such effects at doses effective for cognitive enhancement. This suggests a unique profile that could be advantageous for treating conditions like ADHD or depression without the risk of inducing hyperactivity.

- Neurotransmitter Dynamics : Research indicates that SK609 HCl's blockade of norepinephrine transporters results in increased norepinephrine availability, contributing to its potential antidepressant effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of SK609 HCl, it is useful to compare it with structurally similar compounds:

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| 1-(4-Chlorophenyl)-N,N-dimethylmethanamine | D3 receptor agonist | Antidepressant properties |

| N,N-Dimethylbenzylamine | Non-selective amine | Stimulant effects |

| 3-(4-Chlorophenyl)-N,N-diethylamine | Similar reactivity to SK609 | Potential neuroactive properties |

特性

IUPAC Name |

4-(2-chlorophenyl)butan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN.ClH/c1-8(12)6-7-9-4-2-3-5-10(9)11;/h2-5,8H,6-7,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVCYSMVSGDVJQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092797-77-7 | |

| Record name | Benzenepropanamine, 2-chloro-α-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092797-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。